molecular formula C20H15N3O3S3 B11534461 ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

ethyl (2Z)-5-amino-8-cyano-3-oxo-7-(thiophen-3-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

Cat. No.: B11534461
M. Wt: 441.6 g/mol
InChI Key: OTAXFTAHIYIILJ-AUWJEWJLSA-N
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Description

ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various functional groups attached. The presence of thiophene rings and cyano groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Fusing the Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of cyano and carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiophene and pyridine rings, using reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its diverse functional groups and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.

Comparison with Similar Compounds

ETHYL (2Z)-5-AMINO-8-CYANO-3-OXO-7-(THIOPHEN-3-YL)-2-[(THIOPHEN-3-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE can be compared with other thiazolopyridine derivatives:

    Similar Compounds: Thiazolopyridine-6-carboxylates, thiazolopyridine-3-oxides.

    Uniqueness: The presence of multiple thiophene rings and cyano groups distinguishes it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C20H15N3O3S3

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl (2Z)-5-amino-8-cyano-3-oxo-7-thiophen-3-yl-2-(thiophen-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C20H15N3O3S3/c1-2-26-20(25)16-15(12-4-6-28-10-12)13(8-21)19-23(17(16)22)18(24)14(29-19)7-11-3-5-27-9-11/h3-7,9-10,15H,2,22H2,1H3/b14-7-

InChI Key

OTAXFTAHIYIILJ-AUWJEWJLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CSC=C3)C#N)S/C(=C\C4=CSC=C4)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CSC=C3)C#N)SC(=CC4=CSC=C4)C2=O)N

Origin of Product

United States

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